molecular formula C23H18ClN3O3S B11397438 5-chloro-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11397438
M. Wt: 451.9 g/mol
InChI Key: SSEJDHVPPBQBAL-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the propylsulfanyl group, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can provide insights into structure-activity relationships and help in the design of new derivatives with improved properties.

Properties

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H18ClN3O3S/c1-2-12-31-23-25-13-16(24)19(27-23)22(29)26-18-15-10-6-7-11-17(15)30-21(18)20(28)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,26,29)

InChI Key

SSEJDHVPPBQBAL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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